REACTION_CXSMILES
|
C(N1CCN(C2C=CC(N)=CC=2C)CC1)(=O)C.[Cl:18][C:19]1[C:20]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)=[N:21][CH:22]=[C:23]([N+:25]([O-])=O)[CH:24]=1>>[Cl:18][C:19]1[CH:24]=[C:23]([NH2:25])[CH:22]=[N:21][C:20]=1[N:28]1[CH2:29][CH2:30][O:31][CH2:32][CH2:33]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)[N+](=O)[O-])N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1N1CCOCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |